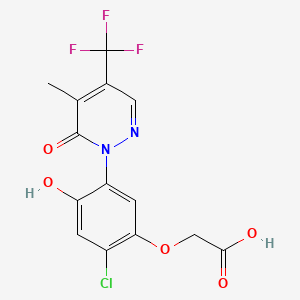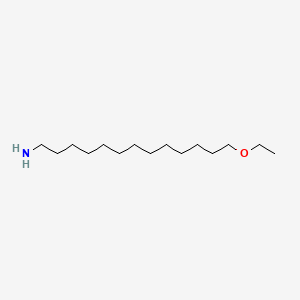
13-Ethoxytridecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Ethoxytridecan-1-amine is a chemical compound with the molecular formula C15H33NO . . These compounds are characterized by their alkyl chains containing 13 carbon atoms, ethoxylated with ethylene oxide units .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethoxytridecan-1-amine typically involves the ethoxylation of tridecylamine. This process includes the reaction of tridecylamine with ethylene oxide under controlled conditions to introduce the ethoxy group. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of tridecylamine and ethylene oxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Ethoxytridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxytridecanone, while reduction may produce tridecylamine .
Applications De Recherche Scientifique
13-Ethoxytridecan-1-amine finds applications in various fields, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a reagent for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its surfactant properties.
Industry: Widely used in the formulation of detergents, personal care products, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 13-Ethoxytridecan-1-amine primarily involves its surfactant properties. The compound reduces surface tension and enhances the wetting and dispersing properties of formulations. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their solubilization and stabilization .
Comparaison Avec Des Composés Similaires
- 13-Ethoxy-1-tridecanamine - methane (1:1)
- C13-15-alkyl ethoxylated amines
- N,N-BIS (2-HYDROXYETHYL)ALKYL (C13-15)AMINE
Comparison: 13-Ethoxytridecan-1-amine is unique due to its specific ethoxy group and alkyl chain length, which confer distinct surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Propriétés
Formule moléculaire |
C15H33NO |
|---|---|
Poids moléculaire |
243.43 g/mol |
Nom IUPAC |
13-ethoxytridecan-1-amine |
InChI |
InChI=1S/C15H33NO/c1-2-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16/h2-16H2,1H3 |
Clé InChI |
WDUHHNYXTSHFFU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


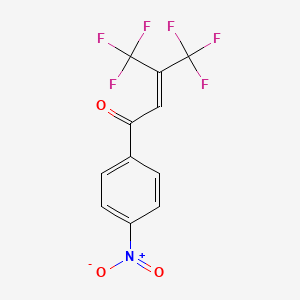
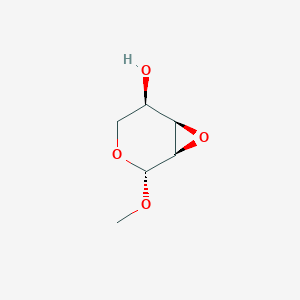
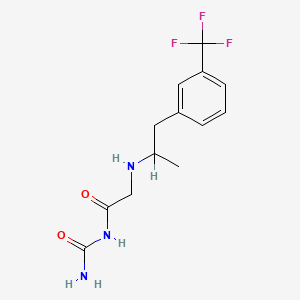
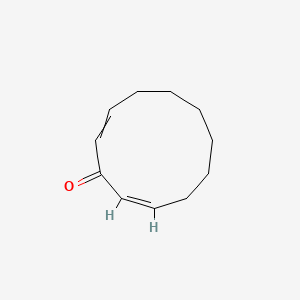
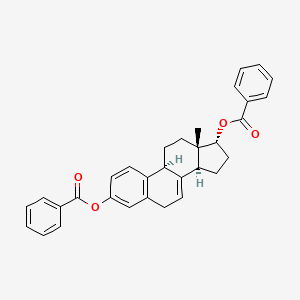
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
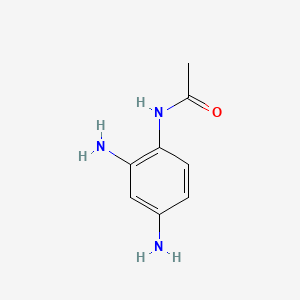
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
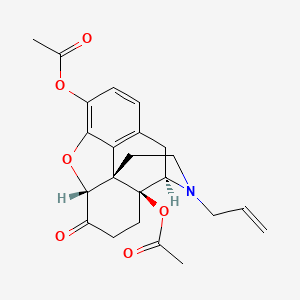

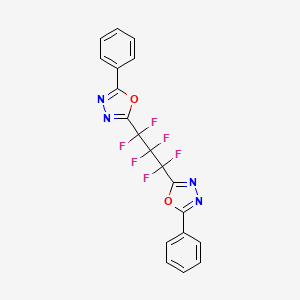
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
